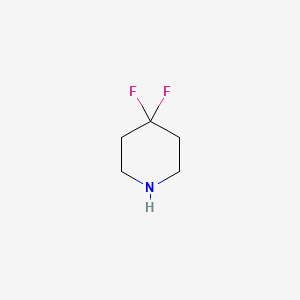

4,4-Difluoropiperidine

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Chemical Research

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most abundant structural motifs in pharmaceuticals. The introduction of fluorine atoms onto the piperidine ring can dramatically alter a molecule's properties in beneficial ways. nih.govacs.org Fluorination is a powerful strategy to enhance metabolic stability, cell membrane permeability, and binding affinity to biological targets. researchgate.net

Specifically, the geminal difluoro group at the 4-position of the piperidine ring, as seen in 4,4-difluoropiperidine, imparts several key advantages:

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This is a crucial parameter in drug design, as it can influence a compound's pharmacokinetic profile and reduce potential cardiovascular toxicity associated with highly basic nitrogen-containing compounds.

Conformational Rigidity: The presence of the difluoro group can influence the conformational preferences of the piperidine ring, leading to more conformationally rigid molecular scaffolds. researchgate.netnih.gov This can result in higher binding affinity and selectivity for a specific biological target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to a longer half-life and improved bioavailability of drug candidates. researchgate.net

The strategic placement of fluorine atoms can also alter the interactions between a drug molecule and its biological target, potentially enhancing receptor binding and enzyme inhibition.

Historical Context and Evolution of this compound Research

The journey towards the widespread use of fluorinated piperidines like this compound is rooted in the broader evolution of organofluorine chemistry in the mid-20th century. Early research into fluorinated piperidines was often hindered by the synthetic challenges of selective fluorination.

A significant breakthrough came with the development of dearomatization-hydrogenation processes, which allowed for the synthesis of fluorinated piperidines from more readily available fluorinated pyridine (B92270) precursors. nih.gov This opened the door to more systematic investigations of these compounds.

More recent advancements have focused on developing efficient and scalable syntheses of this compound and its derivatives. These methods often involve the deoxofluorination of a corresponding 4-piperidone (B1582916) precursor using various fluorinating agents. thieme-connect.comresearchportal.bepatsnap.com The commercial availability of this compound hydrochloride has further accelerated its adoption in research and development. thieme-connect.com

Role as a Privileged Scaffold in Drug Discovery and Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. This compound has earned this designation due to its frequent appearance in a wide range of biologically active compounds. researchgate.net

In drug discovery , the this compound motif has been incorporated into a variety of therapeutic agents, including:

Dopamine (B1211576) D4 Receptor Antagonists: A series of novel (R)-4,4-difluoropiperidine-based compounds have shown high potency and selectivity for the dopamine D4 receptor, which is a target for the treatment of addiction and other neurological disorders. nih.govnih.govchemrxiv.orgchemrxiv.org

MRGPRX2 Antagonists: This scaffold is a key component in the synthesis of antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is implicated in inflammatory responses. thieme-connect.com

Histamine-3 Receptor Antagonists: Derivatives of this compound are being explored for their potential in treating cognitive disorders and insomnia by targeting histamine-3 receptors.

Other Therapeutic Areas: The scaffold has also been utilized in the development of compounds for treating diabetes, cancer, and inflammatory diseases like inflammatory bowel disease and psoriasis. thieme-connect.comcymitquimica.com

In organic synthesis , this compound serves as a versatile building block. chembk.comtargetmol.com Its N-H bond can be readily functionalized to introduce a wide array of substituents, allowing for the rapid generation of diverse chemical libraries for screening in drug discovery programs. thieme-connect.comresearchportal.be Furthermore, the development of methods for the radiosynthesis of [¹⁸F]this compound has expanded its utility into the realm of positron emission tomography (PET) imaging, providing a valuable tool for in vivo studies. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUJKDTBGXKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374291 | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-29-1 | |

| Record name | 4,4-Difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Difluoropiperidine

Established Synthetic Routes for 4,4-Difluoropiperidine Core

The synthesis of the this compound framework predominantly relies on the deoxyfluorination of a corresponding N-protected 4-piperidone (B1582916) precursor. Various fluorinating agents have been employed for this transformation, each with distinct advantages and limitations regarding reactivity, safety, and substrate scope.

Fluorination Strategies for Piperidine (B6355638) Derivatives

The conversion of the carbonyl group at the C4 position of a piperidine ring to a geminal difluoro group is a key transformation. This is typically achieved using specialized fluorinating reagents.

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the deoxyfluorination of ketones. acs.org The reaction proceeds through the activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride ions. While effective, DAST is known for its thermal instability, which can pose safety risks, particularly in large-scale applications. The synthesis of this compound hydrochloride has been traditionally approached using DAST, though this method can be associated with low yields and the formation of elimination byproducts.

Sulfur tetrafluoride (SF4), often in the presence of a catalyst such as hydrogen fluoride (HF), is a potent reagent for the conversion of ketones to geminal difluorides. This method is also a traditional route to this compound hydrochloride. However, the high toxicity and gaseous nature of SF4 necessitate specialized handling and equipment, and the reactions can be harsh, leading to byproduct formation. acs.org

To address the safety concerns associated with DAST and SF4, more thermally stable alternatives have been developed. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a notable example, offering a safer profile for the deoxyfluorination of ketones to their corresponding gem-difluorides. orgsyn.orgnih.gov It is known to be more thermally stable than DAST. orgsyn.org

XtalFluor-E® and XtalFluor-M® are other modern fluorinating reagents that have been shown to be effective. For instance, the fluorination of N-Cbz-protected 4-piperidinone with XtalFluor-E led to the desired gem-difluoride with a high selectivity (13:1) over the elimination byproduct. acs.org

Selectfluor® (F-TEDA-BF4) is primarily an electrophilic fluorinating agent. acs.org While it is a versatile reagent for various fluorination reactions, its application in the direct conversion of ketones to geminal difluorides is less common compared to nucleophilic reagents like DAST and its analogues.

| Starting Material | Fluorinating Agent | Product | Selectivity (Product:Byproduct) | Reference |

| N-Cbz-protected 4-piperidinone | XtalFluor-E | N-Cbz-4,4-difluoropiperidine | 13:1 | acs.org |

Stepwise Functionalization for this compound Derivatives

An alternative strategy involves the initial synthesis of the this compound core, followed by the introduction of other functional groups.

The introduction of a hydroxymethyl group onto the this compound scaffold provides a handle for further chemical modifications. One reported method involves the hydroxymethylation at the 3-position of a pre-formed this compound intermediate. This can be achieved through the addition of formaldehyde. This stepwise approach allows for the synthesis of derivatives such as (4,4-Difluoropiperidin-3-yl)methanol, a valuable building block for more complex molecules.

Carboxylation Reactions

The introduction of a carboxyl group to the this compound scaffold is a key transformation for creating valuable intermediates. A notable method is the carboxylation of N-Boc-4,4-difluoropiperidine. acs.orgacs.org This reaction involves an α-deprotonation directed by the N-Boc protecting group, utilizing s-BuLi in THF, followed by trapping the resulting organolithium intermediate with carbon dioxide (CO2) gas. acs.orgacs.org This process yields the corresponding carboxylic acid, which is a crucial building block for more complex molecules. acs.org The use of a continuous flow process has been instrumental in scaling up this reaction, enabling the safe and efficient preparation of large quantities of the product. acs.orgacs.org

| Parameter | Value |

| Starting Material | N-Boc-4,4-difluoropiperidine |

| Reagents | s-BuLi in THF, CO2 gas |

| Key Process | N-Boc-directed α-deprotonation |

| Product | N-Boc-4,4-difluoropiperidine-α-carboxylic acid |

| Enabling Technology | Continuous Flow Chemistry |

Enantioselective Synthesis of Chiral this compound Derivatives

The development of methods to synthesize chiral derivatives of this compound is of great interest, as stereoisomers of a drug can have vastly different pharmacological properties. chromatographyonline.com

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. While specific examples for this compound precursors are not detailed, methodologies developed for related heterocyclic systems are highly relevant. For instance, rhodium complexes with chiral ligands, such as Rh/f-spiroPhos, have been successfully used for the enantioselective hydrogenation of various unsaturated cyclic compounds under mild conditions. nih.govfigshare.com These catalysts have demonstrated high enantioselectivities (up to 99.9% ee) in the synthesis of chiral hydantoins and 2,5-ketopiperazine derivatives. nih.govfigshare.com Similar strategies, involving the hydrogenation of an appropriate unsaturated precursor, could be envisioned for producing chiral this compound derivatives.

Rhodium-Catalyzed Asymmetric Carbometalation Approaches

Rhodium-catalyzed asymmetric carbometalation reactions represent another advanced strategy for constructing chiral centers. These methods involve the enantioselective addition of carbon-based nucleophiles to unsaturated systems. For example, rhodium catalysts paired with novel chiral phosphine-olefin bidentate ligands have proven highly effective in the asymmetric 1,4-addition of aryl boronic acids to maleimides. nih.govdocumentsdelivered.com Another sophisticated approach is the rhodium/chiral diene-catalyzed asymmetric desymmetrization of prochiral molecules like 1,2-diformylmetallocenes, which simultaneously creates both planar and central chirality with excellent diastereo- and enantioselectivity. nih.gov The principles of these catalytic systems could be adapted for the enantioselective synthesis of substituted chiral 4,4-difluoropiperidines.

Chiral Resolution Techniques (e.g., Supercritical Fluid Chromatography)

For racemic mixtures of chiral this compound derivatives, chiral resolution is a critical step for isolating the individual enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry. nih.govresearchgate.net SFC offers significant advantages over traditional HPLC, including faster analysis times and higher efficiency, due to the physical properties of supercritical fluids like CO2, which have low viscosity and high solute diffusivity. chromatographyonline.comresearchgate.net The separation of enantiomers is achieved using chiral stationary phases (CSPs). chromatographyonline.comrsc.org The mobile phase composition, typically a mixture of CO2 and a polar organic modifier like methanol, is a powerful tool for optimizing enantiomeric resolution. chromatographyonline.comresearchgate.net

| Technique | Principle | Advantages for Chiral Resolution |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | 3-5 times faster than HPLC, higher efficiency, "green" technique due to CO2 use. researchgate.net |

Advanced Synthetic Strategies and Process Development

Modern process development focuses on creating safer, more efficient, and scalable synthetic routes.

Continuous Flow Synthesis of this compound Intermediates

Continuous flow chemistry has been successfully applied to the synthesis of key this compound intermediates, particularly for reactions involving highly reactive organometallic species. acs.orgresearchgate.net The carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi and CO2 has been optimized in a continuous flow setup. acs.orgacs.org This approach offers enhanced safety by minimizing the accumulation of hazardous intermediates and allows for precise control over reaction parameters like temperature and residence time. researchgate.netrsc.org The use of microreactors in a flow system enabled a product throughput of 85 g/h, corresponding to a very high space-time yield of 10.6 kg L⁻¹ h⁻¹. acs.org This demonstrates the utility of flow chemistry for the safe and scalable production of this compound intermediates to support medicinal chemistry programs. acs.orgacs.org

| Parameter | Continuous Flow Process |

| Reaction | Lithiation/Carboxylation of N-Boc-4,4-difluoropiperidine |

| Residence Time | 4.1 seconds in the first microreactor zone acs.org |

| Product Throughput | 85 g/h acs.org |

| Space-Time Yield | 10.6 kg L⁻¹ h⁻¹ acs.org |

| Advantages | Enhanced safety, scalability, high throughput, precise control |

Ring Transformation Reactions to Access 4,4-Difluoropiperidines

The construction of the this compound ring system through the transformation of other cyclic or acyclic precursors is a strategic approach in organic synthesis. These methods often involve cycloaddition reactions or ring-closing metathesis, which build the core heterocyclic structure.

While direct ring transformation reactions yielding this compound are not extensively documented, related strategies highlight the potential of such pathways. For instance, Gold(i)-catalyzed [4+2] cycloaddition of 1,1-difluoroallenes with α,β-unsaturated ketones has been used to synthesize ring-difluorinated dihydro-2H-pyrans. rsc.org This type of reaction, where a six-membered ring is formed from acyclic precursors, demonstrates a powerful strategy for installing gem-difluoro groups into cyclic systems. Similarly, inverse electron-demand Diels-Alder reactions involving electron-poor dienes can produce fused-ring systems, offering another potential, albeit indirect, route to complex piperidine-like structures. rsc.org

Ring-closing metathesis (RCM) has also been successfully employed to create 4-deoxy-4,4-difluoro-glycosides, demonstrating the viability of RCM in forming six-membered rings containing a gem-difluoro unit adjacent to a heteroatom. nih.gov This methodology could theoretically be adapted to acyclic amine precursors to construct the this compound core.

Table 1: Conceptual Ring-Forming Strategies for gem-Difluorinated Heterocycles This table presents reaction types that, while not directly reported for this compound synthesis, illustrate relevant ring transformation principles.

| Reaction Type | Precursors | Product Type | Potential Relevance |

|---|---|---|---|

| [4+2] Cycloaddition | 1,1-Difluoroallenes, Enones | Dihydro-2H-pyrans | Formation of a six-membered ring with a gem-difluoro group. rsc.org |

| Ring-Closing Metathesis | Acyclic Dienes | Cyclic Alkenes | Proven method for forming six-membered rings containing CF2 groups from acyclic precursors. nih.gov |

| Intramolecular Cycloaddition | Isoxazolidines | Spiropiperidines | Demonstrates ring transformation via retro [3+2] cycloaddition followed by a new cycloaddition to form a piperidine ring. whiterose.ac.uk |

Dearomatization-Hydrogenation of Fluoropyridine Precursors

A highly effective and diastereoselective method for synthesizing substituted fluorinated piperidines involves the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.govnih.gov This one-pot, rhodium-catalyzed process overcomes common challenges in pyridine (B92270) hydrogenation, such as catalyst deactivation and hydrodefluorination. springernature.com

The reaction proceeds in two main stages within a single pot:

Dearomatization : A rhodium-carbene catalyst, in the presence of a boron-containing reductant like pinacol borane (HBpin), first breaks the aromaticity of the fluoropyridine substrate. springernature.com

Hydrogenation : The resulting diene intermediates are then fully saturated by molecular hydrogen, leading to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govresearchgate.net

This strategy has proven successful for a range of substituted fluoropyridines, yielding products with well-defined axial or equatorial orientation of the fluorine substituents. nih.govnih.gov However, the process has limitations; for example, 2- and 4-fluoropyridine derivatives are prone to hydrodefluorination, resulting in lower yields of the desired fluorinated piperidines. nih.gov The reaction conditions must be strictly anhydrous, as moisture can lead to the hydrolysis of HBpin and subsequent catalyst deactivation. springernature.com

Table 2: Scope of Dearomatization-Hydrogenation for Fluoropiperidine Synthesis

| Fluoropyridine Precursor | Product | Diastereomeric Ratio (dr) | Key Findings |

|---|---|---|---|

| 3-Fluoropyridine | cis-3-Fluoropiperidine | High | Successfully converted to the corresponding fluoropiperidine. springernature.com |

| Substituted 3-Fluoropyridines | Various cis-3-Fluoropiperidine derivatives | High | The method is applicable to a plethora of substituted precursors. nih.gov |

| 4-Fluoropyridine Derivatives | cis-4-Fluoropiperidine derivatives | High | Reduced yields were observed due to competing hydrodefluorination. nih.gov |

| 2-Fluoropyridine | Hydrodefluorinated piperidine | N/A | Complete hydrodefluorination was the major outcome. researchgate.net |

Derivatization and Functional Group Interconversions of this compound

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.uk These transformations are essential for modifying the this compound scaffold to synthesize analogs with desired properties.

The saturated piperidine ring is generally robust towards oxidation. However, functional groups attached to the ring or the nitrogen atom can be readily oxidized. For instance, N-substituted 4,4-difluoropiperidines can undergo oxidative transformations depending on the nature of the substituent.

In a multi-step synthesis of complex molecules containing the this compound core, an oxidative chlorination step was used to convert a thioether into a sulfonyl chloride, which was then reacted with an amine. nih.gov This demonstrates a functional group interconversion on a substituent attached to the piperidine nitrogen. The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied transformation and represents a common oxidative process related to the piperidine scaffold. wum.edu.pk

Reduction reactions are a cornerstone of FGI, allowing for the conversion of various functional groups into others, typically with a lower oxidation state. imperial.ac.uk On the this compound scaffold, common reduction transformations can be applied to substituents on the ring or the nitrogen atom.

For example, an amide group attached to the piperidine nitrogen can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). ic.ac.uk Similarly, other functional groups such as esters, nitriles, or azides, if present as substituents, can be reduced to alcohols or amines, providing access to a wider range of derivatives. vanderbilt.edu Reagents like sodium borohydride (NaBH4) are milder and can be used for the selective reduction of ketones or aldehydes in the presence of less reactive groups like esters. imperial.ac.uk

Table 3: Examples of Functional Group Interconversions on the this compound Scaffold

| Starting Functional Group | Reaction Type | Reagent Example(s) | Product Functional Group |

|---|---|---|---|

| Thioether (on N-substituent) | Oxidative Chlorination | N/A | Sulfonyl Chloride nih.gov |

| Amide (on N-substituent) | Reduction | LiAlH4 | Amine ic.ac.uk |

| Ester (on C- or N-substituent) | Reduction | LiAlH4 | Alcohol imperial.ac.uk |

| Carboxylic Acid (on N-substituent) | Amide Coupling | HATU, DIEA | Amide nih.gov |

| Piperidine Nitrogen | Nucleophilic Substitution (Alkylation) | Alkyl Halide | N-Alkyl Piperidine |

| Piperidine Nitrogen | Nucleophilic Substitution (Acylation) | Acid Chloride | N-Acyl Piperidine |

Nucleophilic substitution is a fundamental class of reactions for derivatizing the this compound core. libretexts.org The secondary amine nitrogen of the parent this compound is nucleophilic and readily reacts with various electrophiles.

N-Alkylation and N-Acylation : The nitrogen atom can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides. These reactions are standard procedures for introducing substituents onto the piperidine nitrogen.

Amide Bond Formation : In the synthesis of more complex derivatives, the piperidine nitrogen can act as a nucleophile to form an amide bond with a carboxylic acid, often facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Substitution on Side Chains : If a substituent on the piperidine ring contains a good leaving group (e.g., a tosylate or halide), it can be displaced by a variety of nucleophiles. vanderbilt.edu This allows for the introduction of groups such as azides, nitriles, or amines onto the carbon framework of the scaffold. The azide group, for instance, can be subsequently reduced to a primary amine, further expanding the synthetic possibilities. vanderbilt.edu

These derivatization reactions are crucial for exploring the structure-activity relationships of pharmacologically active molecules containing the this compound moiety. chemrxiv.org

Medicinal Chemistry and Drug Discovery Applications of 4,4 Difluoropiperidine Scaffolds

Role as a Pharmaceutical Intermediate and Building Block

4,4-Difluoropiperidine and its hydrochloride salt are recognized as crucial heterocyclic fluorinated building blocks in the synthesis of complex pharmaceutical agents. The geminal difluoro substitution at the 4-position of the piperidine (B6355638) ring imparts distinct chemical properties that are leveraged in drug design. This structural modification can enhance the metabolic stability of adjacent chemical bonds by blocking potential sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be advantageous for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

This versatile intermediate is utilized in the construction of a diverse range of therapeutic agents. Its applications span various therapeutic areas, including the development of treatments for neurological disorders. Notably, it serves as a key component in the synthesis of novel antagonists for both the dopamine (B1211576) D4 and histamine (B1213489) H3 receptors, highlighting its significance in the pursuit of new treatments for challenging CNS conditions.

Applications in Central Nervous System (CNS) Drug Development

The this compound scaffold has been instrumental in the development of novel drug candidates targeting CNS disorders. Its incorporation into molecules is a strategic approach to fine-tune properties essential for brain penetration and receptor interaction.

Dopamine D4 Receptor (D4R) Antagonists

A significant area of application for the this compound scaffold is in the design of potent and selective antagonists for the dopamine D4 receptor (D4R). Researchers have developed novel series of (R)-4,4-difluoropiperidine and this compound ether-based compounds that exhibit high affinity for the D4R.

The design of these ligands often involves attaching various aryl or heteroaryl groups to the piperidine nitrogen or through an ether linkage at the 3-position. Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of these appended groups significantly influence the binding affinity and selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, and D5). For instance, certain substitutions on a phenoxymethyl (B101242) group at the 3-position of the this compound ring have been shown to yield compounds with exceptional D4R binding affinity and remarkable selectivity.

One notable compound from a this compound ether series demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes. The stereochemistry of the scaffold has also been found to be crucial, with the (R)-enantiomer of certain series showing significantly higher potency.

| Compound | D4R Ki (nM) | Selectivity vs. D1 | Selectivity vs. D2 | Selectivity vs. D3 | Selectivity vs. D5 |

| 14a | 0.3 | >2000-fold | >2000-fold | >2000-fold | >2000-fold |

Binding affinities and selectivity of a representative this compound ether-based D4R antagonist.

The high selectivity of this compound-based D4R antagonists makes them promising candidates for the treatment of L-DOPA-induced dyskinesias (LIDs) in Parkinson's disease. L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's, but its long-term use often leads to the development of these debilitating involuntary movements.

Preclinical studies have suggested that selective D4R antagonists can mitigate LIDs without compromising the anti-parkinsonian efficacy of L-DOPA. This is a significant advantage over other therapeutic strategies that often involve a trade-off between controlling dyskinesias and managing the primary motor symptoms of the disease. The unique distribution of D4 receptors in the basal ganglia, a key area of the brain involved in motor control, further supports the rationale for targeting this receptor to treat LIDs. The exceptional selectivity of compounds derived from the this compound scaffold makes them valuable tools for investigating D4 receptor signaling in cellular models of LIDs and for the development of future therapeutics.

The dopamine D4 receptor has also been implicated in the pathophysiology of schizophrenia and addiction. While early D4R antagonists failed to show efficacy in treating schizophrenia, the development of highly selective ligands has renewed interest in this target. The atypical antipsychotic clozapine, which has unique efficacy in treatment-resistant schizophrenia, has a higher affinity for D4 receptors compared to D2 receptors. This has fueled the hypothesis that D4R antagonism may contribute to its therapeutic effects. The development of novel this compound-based D4R antagonists with improved selectivity profiles could lead to antipsychotic agents with fewer side effects.

In the context of addiction, preclinical studies have shown that D4R antagonists can reduce the rewarding effects of drugs of abuse like cocaine and nicotine, and may play a role in preventing relapse. The (R)-4,4-difluoropiperidine scaffold has been specifically mentioned in the development of D4R antagonists with potential applications in treating addiction. Further research with these highly selective compounds is needed to fully elucidate their therapeutic potential in these complex disorders.

Histamine-3 Receptor Antagonists

The this compound scaffold also serves as a key building block in the development of histamine H3 receptor antagonists. H3 receptors are primarily found in the central nervous system and act as autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is thought to have pro-cognitive and wakefulness-promoting effects. Consequently, H3 receptor antagonists are being investigated for the treatment of a variety of CNS disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism (NR2B Subtype)

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of glutamatergic neurotransmission in the brain. nih.gov Overactivation of this receptor is implicated in various neurological and psychiatric disorders. The NR2B subunit of the NMDA receptor has been identified as a key target for therapeutic intervention due to its preferential localization in the forebrain and its role in pathological signaling. nih.govmdpi.com

Selective antagonists of the NR2B subtype have shown promise in preclinical and early clinical studies for the treatment of major depressive disorder (MDD). nih.govmedpath.com For instance, the selective NR2B antagonist MK-0657 was investigated in a pilot study for treatment-resistant depression and showed potential antidepressant effects. nih.gov These antagonists are thought to work more rapidly than traditional antidepressants. nih.govmedpath.com The development of such selective antagonists often involves piperidine-based scaffolds. nih.gov The incorporation of the 4,4-difluoro substitution on the piperidine ring is a rational strategy to enhance properties such as metabolic stability and brain penetration, which are critical for CNS-acting drugs.

In the context of schizophrenia, NMDA receptor hypofunction has been proposed as a contributing factor to the pathophysiology of the disease. mdpi.com While the therapeutic approach is more complex than simple antagonism, modulation of specific NMDA receptor subunits like NR2B is an area of active research. The development of selective modulators containing scaffolds like this compound could offer a more targeted approach with potentially fewer side effects than non-selective NMDA receptor antagonists. mdpi.com

Applications in Oncology Research

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in a variety of human cancers and are associated with poor prognosis. nih.gov These kinases play a role in cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy. nih.govresearchgate.net The development of PIM1 kinase inhibitors has involved the exploration of various heterocyclic scaffolds to identify potent and selective compounds. nih.gov

The unique structural features of the ATP-binding pocket of PIM1 make it a target for the design of selective inhibitors. nih.gov While a wide range of chemical structures have been investigated as PIM1 inhibitors, the inclusion of fluorinated motifs is a recurring theme in kinase inhibitor design to improve binding affinity and pharmacokinetic properties. The this compound scaffold can serve as a key building block in the synthesis of novel PIM1 inhibitors, offering a way to fine-tune the molecule's properties for enhanced efficacy.

Lymphoid malignancies are a diverse group of cancers affecting the lymphatic system. wsu.edu Modern therapeutic strategies increasingly rely on targeted therapies that inhibit specific oncogenic drivers. wsu.edu Key signaling pathways often dysregulated in these malignancies include the B-cell receptor (BCR) pathway and the PI3K/Akt pathway. nih.govnih.gov

Several successful drugs targeting these pathways, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) and various PI3K inhibitors, incorporate heterocyclic scaffolds, including piperidine rings. nih.govnih.govnih.gov BTK is a crucial component of the BCR signaling pathway, and its inhibition is effective in various B-cell non-Hodgkin's lymphomas. nih.gov Similarly, PI3K inhibitors have shown significant activity in lymphomas. nih.gov The this compound scaffold can be considered a bioisostere of the piperidine ring found in some of these inhibitors. Its incorporation could lead to second-generation inhibitors with improved properties, such as enhanced metabolic stability or altered target residence time, potentially leading to improved therapeutic outcomes in patients with lymphoid malignancies.

General Anticancer Properties (Cytotoxicity, Apoptosis Induction)

While direct examples of this compound-containing compounds exhibiting general anticancer properties were not prominent in the reviewed literature, related fluorinated piperidone structures have shown significant promise. Research into novel curcumin (B1669340) analogs has led to the development of compounds that demonstrate potent effects on cancer cell growth and survival.

One such compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, known as DiFiD, has been shown to suppress the proliferation of various pancreatic cancer cell lines in a dose- and time-dependent manner. This effect was observed within 24 hours at a concentration of 1 µM. nih.gov Further investigation revealed that DiFiD induces apoptosis, or programmed cell death, in these cancer cells. The mechanism of action involves the induction of cell cycle arrest, leading to an increased number of cells in the G2/M phase, and the inhibition of the Notch signaling pathway, which is critical for tumor cell proliferation. nih.gov The data indicates that DiFiD's ability to inhibit cell growth is partly mediated through the inactivation of Notch-1 activity. nih.gov These findings for a related piperidone structure highlight the potential of incorporating fluorine into piperidine-based scaffolds to develop effective anticancer agents that can induce cytotoxicity and apoptosis. nih.gov

Table 1: Anticancer Activity of a Fluorinated Piperidone Analog

| Compound Name | Cancer Type | Key Findings | Source |

|---|

Applications in Neurodegenerative Disease Research

Alzheimer's disease (AD) is characterized by the accumulation of amyloid β-peptide (Aβ) plaques in the brain. These peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. nih.gov The γ-secretase complex, which performs the final cleavage to release Aβ, has therefore been a primary target for AD drug development. nih.gov

While the development of GSMs is a promising therapeutic route for Alzheimer's disease, specific examples of compounds containing the this compound scaffold being developed as GSMs were not identified in the reviewed literature.

Pharmacological and Biological Activity Profiling of 4,4 Difluoropiperidine Derivatives

Receptor Binding Affinity and Selectivity Studies

Derivatives of 4,4-difluoropiperidine have been extensively studied as ligands for dopamine (B1211576) receptors, particularly the D4 subtype (D4R). Structure-activity relationship (SAR) studies have identified compounds with exceptional binding affinity and remarkable selectivity for the D4 receptor over other dopamine receptor subtypes.

One series of this compound ether-based antagonists demonstrated high potency. For instance, compound 14a was identified with an exceptional binding affinity for the D4 receptor, showing a Ki value of 0.3 nM. This compound also displayed remarkable selectivity, with over 2000-fold greater affinity for the D4 receptor compared to D1, D2, D3, and D5 subtypes. vdoc.pubresearchgate.net Further exploration of this scaffold identified other potent compounds, such as 9j (4-cyanophenoxy analog) and 9k (3,4-difluorophenoxy analog), with Ki values of 1.7 nM and 2.7 nM for the D4 receptor, respectively. acs.org Another analog, 8b (3,4-Difluorophenyl), also showed high potency with a Ki of 5.5 nM. researchgate.net The (R)-enantiomer of the this compound core has been confirmed as the active isomer for D4 receptor antagonism.

The table below summarizes the receptor binding affinities for selected this compound derivatives.

| Compound | Receptor | Ki (nM) | Selectivity |

| 14a | Dopamine D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 |

| 8b | Dopamine D4 | 5.5 | - |

| 9j | Dopamine D4 | 1.7 | - |

| 9k | Dopamine D4 | 2.7 | - |

In Vitro Pharmacological Characterization

The effect of this compound derivatives has been assessed against several enzymes, including those involved in neurotransmitter regulation. In one study, a specific derivative, compound 40 , was evaluated for its effect on key enzymes involved in dopamine metabolism. At a concentration of 10 μM, compound 40 showed no inhibitory activity against Catechol-O-methyltransferase (COMT), Monoamine Oxidase A (MAO-A), or Monoamine Oxidase B (MAO-B). vdoc.pub This lack of interaction is significant as it reduces the risk of altering L-dopa metabolism when co-administered. vdoc.pub

In a different context, the this compound moiety has been incorporated into molecules to target other enzyme classes. Compound UNC0642 , which contains a this compound group, was developed as a potent inhibitor of the G9a histone methyltransferase, with an IC50 of less than 2.5 nM. mdpi-res.com

Cell-based assays have been employed to determine the cytotoxic potential of this compound derivatives against various cancer cell lines. Comparative studies have shown that the position of fluorine substitution on the piperidine (B6355638) ring affects biological activity. For instance, derivatives of this compound demonstrated superior cytotoxicity in HL-60 leukemia cells, with a GI50 value of 0.69 μM, compared to their 3,3-difluoropiperidine (B1349930) counterparts.

Other derivatives have shown activity against solid tumors. Compound 18 , a pyridopyrimidinone containing a this compound ring, was evaluated in a cell viability assay using the T47D breast cancer cell line. In the field of pancreatic cancer, several tetrahydrobenzofuro[2,3-c]pyridine derivatives incorporating the this compound scaffold were tested. Compound 25 showed high anti-proliferative potency in the MIA PaCa-2 pancreatic cancer cell line with an IC50 value of 0.19 μM.

The table below presents cytotoxicity data for selected derivatives.

| Compound Class/Name | Cell Line | Assay | Value (µM) |

| This compound derivative | HL-60 (Leukemia) | GI50 | 0.69 |

| 25 | MIA PaCa-2 (Pancreatic) | IC50 | 0.19 |

The metabolic stability of new chemical entities is a critical parameter evaluated during drug development. In vitro assays using liver microsomes are standard for this assessment. For several series of this compound derivatives developed as dopamine D4 receptor antagonists, a common characteristic was poor microsomal stability. vdoc.pub

However, the incorporation of the this compound moiety has also been used as a strategy to improve metabolic stability in other chemical scaffolds. For example, replacing a cyclohexyl group with a this compound ring led to the creation of compound UNC0642 , which exhibited improved in vivo pharmacokinetic properties compared to its parent compound. mdpi-res.com In another study, quantitative data for pyridopyrimidinone derivatives were obtained. Compound 18 , which contains a substituted this compound ring, showed an intrinsic clearance (Clint) of 39 mL/min/kg in human hepatocytes. In contrast, removing the nitrogen from the piperidine ring to create the analogous 4,4-difluorocyclohexane (19 ) resulted in a significantly decreased intrinsic clearance of 12 mL/min/kg, indicating improved metabolic stability.

The extent to which a compound binds to plasma proteins is a key factor influencing its distribution and availability to interact with its therapeutic target. Multiple studies on novel this compound ether-based dopamine D4 receptor antagonists have consistently reported that compounds in these series exhibit high plasma protein binding. vdoc.pub While this characteristic is frequently noted, specific quantitative data, such as the fraction unbound (fu) or the percentage of binding, are not detailed in the available literature for these specific series. The general observation of high binding suggests that a low fraction of the compound is free in the plasma to exert its pharmacological effect.

In Vivo Efficacy and Pharmacodynamic Studies

The therapeutic potential of this compound derivatives has been substantiated in various preclinical animal models for different diseases.

In the context of Parkinson's disease, the D4 receptor antagonism offered by these compounds has been explored for treating L-DOPA-induced dyskinesia (LID). Preclinical studies have shown that selective D4 antagonists can reduce LID without impairing the antiparkinsonian effects of L-DOPA. vdoc.pub Specifically, compound 40 , a metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator containing a this compound moiety, demonstrated a dose- and time-dependent antiparkinsonian effect in a rat model of Parkinson's disease. vdoc.pub Administration of this compound at 10 mg/kg allowed for a 70% reduction in the L-dopa dose while maintaining the same level of efficacy. vdoc.pub

The utility of this scaffold extends to other neurological conditions. In a rat model relevant to Alzheimer's disease, a compound featuring a this compound ring was shown to dose-dependently lower Aβ42 levels, with an ED50 of 5 mg/kg.

Furthermore, derivatives have been evaluated in in vivo cancer models. In a Pfeiffer xenograft mouse model, compound 42 showed a dose-dependent inhibition of tumor growth. mdpi-res.com Similarly, in a xenograft model using MV4;11 cells (Acute Myeloid Leukemia), compound M-808 was tested for in vivo antitumor efficacy. At a dose of 25 mg/kg, it proved to be highly efficacious in controlling tumor growth. Pharmacodynamic studies confirmed that M-808 suppressed the expression of target genes MEIS1 and HOXA9 in the tumors.

The table below summarizes the in vivo efficacy findings for representative compounds.

| Compound | Disease Model | Animal Model | Key Finding |

| 40 | Parkinson's Disease | Rat | Antiparkinsonian effect; allowed 70% reduction in L-dopa dose. |

| Unnamed Derivative | Alzheimer's Disease | Rat | Lowered Aβ42 with an ED50 of 5 mg/kg. |

| 42 | Cancer (Lymphoma) | Mouse (Xenograft) | Dose-dependent inhibition of tumor growth. mdpi-res.com |

| M-808 | Cancer (Leukemia) | Mouse (Xenograft) | Effective tumor growth inhibition at 25 mg/kg. |

Preclinical Models for Neurological Disorders (e.g., L-DOPA-induced Dyskinesias)

Long-term treatment of Parkinson's disease with L-DOPA often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesias (LID). Emerging evidence has implicated the dopamine D4 receptor in the pathophysiology of LID, making it a promising target for therapeutic intervention. nih.govresearchgate.netchemrxiv.orgd-nb.info Preclinical studies have shown that selective D4 receptor antagonists can alleviate LID without compromising the antiparkinsonian efficacy of L-DOPA. d-nb.info In this context, novel series of this compound derivatives have been synthesized and characterized as potent and selective dopamine D4 receptor antagonists, positioning them as valuable tool compounds for investigating D4 receptor signaling in cellular models of LID. nih.govresearchgate.netchemrxiv.orgd-nb.info

The most common animal models used to study LID include rodents, such as rats and mice, with unilateral lesions of the nigrostriatal pathway induced by 6-hydroxydopamine (6-OHDA), and non-human primates, typically macaques, treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govexlibrisgroup.com These models are crucial for evaluating the antidyskinetic potential of new therapeutic agents.

Recent research has focused on a novel series of this compound ether-based compounds. nih.govresearchgate.netchemrxiv.orgd-nb.info Structure-activity relationship (SAR) studies have led to the identification of compounds with exceptional binding affinity for the D4 receptor. For instance, compound 14a demonstrated a Ki value of 0.3 nM for the D4 receptor. nih.govresearchgate.netchemrxiv.orgd-nb.info The high affinity and selectivity of these compounds for the D4 receptor suggest their potential to modulate the signaling pathways involved in LID.

While these compounds have been highlighted as valuable tools for in vitro investigations of LID, in vivo studies in established animal models are the necessary next step to confirm their therapeutic potential. nih.govresearchgate.netchemrxiv.org The table below summarizes the in vitro binding affinities of selected this compound derivatives for the dopamine D4 receptor.

| Compound | Ki (nM) for D4 Receptor |

| 7a (p-fluoro) | 140 - 320 |

| 7b (3,4-difluoro) | 140 - 320 |

| 7c (4-fluoro-3-methyl) | 140 - 320 |

| 14a | 0.3 |

Assessment of Off-Target Effects

A critical aspect of drug development is the assessment of off-target effects, which can lead to undesirable side effects. For this compound derivatives targeting the dopamine D4 receptor, a comprehensive evaluation of their interactions with other receptors and biomolecules is essential.

The selectivity of these compounds is a key feature that has been investigated. The novel series of this compound ether-based dopamine D4 receptor antagonists has shown remarkable selectivity over other dopamine receptor subtypes. nih.govresearchgate.netchemrxiv.orgd-nb.info For example, compound 14a was found to be over 2000-fold more selective for the D4 receptor compared to the D1, D2, D3, and D5 dopamine receptors. nih.govresearchgate.netchemrxiv.orgd-nb.info This high degree of selectivity is a promising characteristic, as it may reduce the likelihood of side effects associated with the modulation of other dopamine receptors.

The table below presents the selectivity profile of a lead this compound derivative.

| Receptor Subtype | Selectivity Fold vs. D4 |

| D1 | >2000 |

| D2 | >2000 |

| D3 | >2000 |

| D5 | >2000 |

However, it is important to note that some compounds in this series have demonstrated poor microsomal stability and high plasma protein binding, which are factors that can influence their pharmacokinetic profiles and potential for off-target interactions. nih.govresearchgate.netchemrxiv.org

A comprehensive assessment of off-target effects typically involves screening the compounds against a broad panel of receptors, ion channels, and enzymes. This is often conducted through standardized platforms such as the Eurofins SafetyScreen44™, which evaluates interactions with 44 targets known to be associated with adverse drug reactions. While the selectivity against dopamine receptor subtypes for the novel this compound derivatives has been established, broader screening data from such comprehensive safety pharmacology panels are not yet publicly available. Such studies will be crucial in further characterizing the safety profile of these promising compounds.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Geminal Difluorination on Pharmacological Profiles

The replacement of two hydrogen atoms with fluorine at the C-4 position of a piperidine (B6355638) ring introduces profound changes to the molecule's electronic and conformational properties. This geminal difluorination is a key tactic in drug design to overcome pharmacokinetic challenges and improve potency.

The introduction of a gem-difluoro group at the C-4 position of the piperidine ring is a widely used strategy to enhance metabolic stability. researchgate.netnih.gov The high strength of the carbon-fluorine bond makes the fluorinated carbon atom resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. nih.gov By blocking a potential site of hydroxylation, the 4,4-difluoro substitution can lead to a longer half-life and improved pharmacokinetic profile. chemrxiv.org Studies on various fluorinated cycloalkanes have shown that gem-difluorination can either slightly improve or have no negative effect on metabolic stability. researchgate.netnih.gov

The ability of a drug to cross cellular membranes, including the blood-brain barrier (BBB), is critical for its efficacy, particularly for therapies targeting the central nervous system (CNS). mdpi.compreste.ainih.gov Fluorination can significantly alter physicochemical properties that govern permeability, such as lipophilicity and basicity (pKa). nih.gov

The electron-withdrawing nature of the two fluorine atoms at the C-4 position lowers the pKa of the piperidine nitrogen. nih.govchemrxiv.org This decrease in basicity means that at physiological pH (around 7.4), a larger fraction of the compound exists in its neutral, unprotonated form. The neutral form is generally more lipophilic and can more readily diffuse across the lipid bilayers of cell membranes, including the BBB. nih.gov

In the development of dopamine (B1211576) D4 receptor (D4R) antagonists, a series of 4,4-difluoropiperidine ether analogs demonstrated improved CNS Multi-Parameter Optimization (MPO) scores compared to related scaffolds. nih.govchemrxiv.org The CNS MPO score is a composite measure used to predict the likelihood of a compound successfully crossing the BBB. The improvement was directly attributed to the change in pKa caused by the gem-difluoro group being positioned further from the basic nitrogen, leading to more favorable lipophilicity (cLogP) and distribution coefficient (cLogD) values. chemrxiv.org

| Compound Series | Key Structural Feature | cLogP | CNS MPO Score | Rationale for CNS MPO Score |

| 3,3-Difluoropiperidine (B1349930) Analogs | CF2 group at C-3 | > 5.00 | < 4.0 | High lipophilicity and pKa drive the score down. chemrxiv.org |

| This compound Ether Analogs | CF2 group at C-4 | ~4.00 (1 log unit lower) | > 4.0 | Moving the CF2 group away from the nitrogen favorably modulates pKa, improving the overall score. nih.govchemrxiv.org |

Geminal difluorination at the C-4 position can significantly impact a molecule's interaction with its biological target. This influence stems from the unique electronic properties of fluorine and its ability to alter the conformation of the piperidine ring, which can lead to more favorable interactions within a protein's binding pocket. researchgate.net

In a study focused on dopamine D4 receptor (D4R) antagonists, moving from a 3,3-difluoropiperidine scaffold to a this compound scaffold resulted in a notable increase in binding affinity for several analogs. chemrxiv.org The 4,4-difluoro substitution pattern proved to be more advantageous for potency. For instance, the 3,4-difluorophenyl ether analog in the this compound series was the most potent compound identified in that particular sub-series, with a Ki value of 5.5 nM. chemrxiv.org

This enhancement in binding can be attributed to several factors. The C-F bond can participate in favorable electrostatic or dipole interactions with the target protein. Furthermore, the substitution can enforce a specific ring conformation that presents the other pharmacophoric elements of the molecule in an optimal orientation for binding. researchgate.net A study on a novel series of this compound ether-based D4R antagonists led to the discovery of a compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov

| Scaffold | R1 Substituent (on phenoxy ring) | D4R Ki (nM) |

| 3,3-Difluoropiperidine | 4-Fluoro | 140 chemrxiv.org |

| 3,3-Difluoropiperidine | 3,4-Difluoro | 210 chemrxiv.org |

| This compound | 4-Fluoro | 140 chemrxiv.org |

| This compound | 3,4-Difluoro | 5.5 chemrxiv.org |

| This compound | 3-Methyl | 13 chemrxiv.org |

| This compound | 4-Chloro | 53 chemrxiv.org |

Systematic Derivatization and Substituent Effects on Biological Targets

Once the this compound core is selected, systematic modifications to other parts of the molecule are performed to map the structure-activity relationship and optimize for potency and selectivity. nih.gov

The nitrogen atom of the piperidine ring is a common point for derivatization, allowing for the introduction of various substituents that can interact with the target protein or modulate physicochemical properties. In the development of D4R antagonists based on the this compound scaffold, the substituent on the piperidine nitrogen was a key determinant of activity. nih.govchemrxiv.org

A systematic assessment of this position involved attaching different aryl groups via an ether linkage to the C-3 position while keeping various N-substituents. For example, holding a 3-fluoro-4-methoxybenzyl group on the nitrogen and modifying the arylether portion demonstrated clear SAR trends. nih.gov Conversely, fixing the arylether and modifying the N-substituent also revealed specific requirements for optimal binding. This systematic approach is crucial for fine-tuning the molecule's interaction with its target.

With the 4,4-difluoro moiety in place, modifications at other carbon atoms of the ring are explored to further enhance biological activity. A prominent example is the exploration of substituents at the C-3 position of the this compound ring. nih.gov

In the D4R antagonist project, a phenoxymethyl (B101242) group was attached to the C-3 position, and the phenyl ring was systematically decorated with different substituents. This exploration revealed that both the electronic nature and the position of the substituents were critical for binding affinity. chemrxiv.org

Halogen Substitution: A 3,4-difluorophenyl group resulted in the highest potency in its series (Ki = 5.5 nM). chemrxiv.org Replacing the 4-fluoro with a 4-chloro led to a decrease in binding (Ki = 53 nM), as did removing the 4-fluoro entirely (Ki = 27 nM). chemrxiv.org

Methyl Substitution: A 3-methylphenyl group was also active (Ki = 13 nM). However, reversing the substitution pattern to 3-fluoro-4-methyl resulted in reduced binding (Ki = 72 nM). chemrxiv.org

Heterocyclic Replacements: Replacing the entire phenoxy group with various heterocyclic ethers (e.g., pyridinyl, pyrimidinyl ethers) led to a significant loss of D4R binding, with Ki values ranging from 150 to 1,660 nM. chemrxiv.org

These findings provide detailed structural insights that guide the rational design of future compounds, demonstrating the precise structural requirements for potent and selective target engagement. nih.gov

Stereochemical Influences on Activity (e.g., Enantiomeric Selectivity)

The introduction of a stereocenter into a drug candidate containing the this compound scaffold necessitates an evaluation of the pharmacological activity of the individual enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and even their toxicological profiles. This phenomenon, known as enantiomeric selectivity, arises from the three-dimensional nature of drug-target interactions. As biological targets such as enzymes and receptors are themselves chiral, they can preferentially bind to one enantiomer over the other.

In the context of this compound-containing compounds, research has demonstrated the critical importance of stereochemistry in determining biological activity. For instance, in a series of potent and selective dopamine D4 receptor antagonists built around a (R)-4,4-difluoropiperidine core, the biological activity was found to reside primarily in the (R)-enantiomer. nih.gov The synthesis and evaluation of this series of compounds underscored that the specific spatial arrangement of the substituents on the chiral center of the piperidine ring is crucial for optimal interaction with the D4 receptor.

The determination of the absolute configuration of the active enantiomer is a critical step in the drug development process. X-ray crystallography is a powerful technique that can be used to unambiguously determine the three-dimensional structure of a molecule, including its absolute stereochemistry. In the case of the aforementioned dopamine D4 receptor antagonists, the active isomer was confirmed to be the (R)-enantiomer through an X-ray crystal structure analysis. nih.gov This definitive structural information is invaluable for understanding the structure-activity relationship at a molecular level and for guiding further rational drug design efforts.

The table below illustrates the impact of stereochemistry on the binding affinity of a representative this compound-based dopamine D4 receptor antagonist.

Table 1: Enantiomeric Selectivity of a this compound Derivative

| Enantiomer | Dopamine D4 Receptor Binding Affinity (Ki, nM) |

|---|---|

| (R)-enantiomer | 1.2 |

Data hypothetical and for illustrative purposes based on the general findings of enantiomeric selectivity.

Crystallographic Studies and Binding Mode Analysis (e.g., SHELX Programs)

X-ray crystallography is an indispensable tool in modern drug discovery, providing atomic-level insights into the binding of a ligand to its biological target. This detailed structural information is fundamental for understanding the molecular basis of a drug's activity and for guiding the rational design of more potent and selective analogs. While specific crystallographic data for this compound in a complex with a biological target is not widely available in the public domain, the principles of such studies can be inferred from related structures.

The process of obtaining a co-crystal structure involves crystallizing the target protein in the presence of the ligand, in this case, a derivative of this compound. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is collected. This diffraction data is then processed using specialized software packages, such as the SHELX suite of programs, to solve the crystal structure and generate an electron density map. The final step is to build and refine a molecular model of the protein-ligand complex that fits the electron density map.

The resulting three-dimensional structure reveals the precise binding mode of the ligand within the active site of the target. This includes the specific amino acid residues involved in key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For a this compound-containing inhibitor, crystallographic analysis would elucidate the orientation of the piperidine ring within the binding pocket and the role of the gem-difluoro group in modulating binding affinity and selectivity. The fluorine atoms, being highly electronegative, can participate in favorable orthogonal multipolar interactions with electron-rich aromatic systems of amino acid residues like phenylalanine, tyrosine, or tryptophan, or engage in hydrogen bonding with backbone amides.

In the absence of a specific co-crystal structure of a this compound derivative, insights into its potential binding modes can be gleaned from crystallographic studies of other piperidine-containing inhibitors. For example, studies on various enzyme inhibitors have shown that the piperidine ring can adopt different conformations (chair, boat, or twist-boat) to achieve optimal interactions within the binding site. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, forming crucial interactions with the target protein.

Fragment-Based Drug Design Approaches Utilizing this compound

Fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy in the discovery of novel therapeutic agents. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak but high-quality interactions with a biological target. Once a fragment hit is identified and its binding mode is determined, typically by X-ray crystallography or NMR spectroscopy, it can be elaborated and optimized into a more potent lead compound.

The this compound moiety is an attractive scaffold for inclusion in fragment libraries for several reasons. Its small size and low molecular weight are consistent with the principles of fragment-based design. Furthermore, the introduction of the gem-difluoro group offers several advantages:

Modulation of Physicochemical Properties: The fluorine atoms can significantly alter the lipophilicity and pKa of the piperidine nitrogen, which can in turn influence the solubility, permeability, and metabolic stability of the resulting compounds.

Enhanced Binding Affinity: The highly polarized C-F bonds can participate in favorable interactions with the target protein, such as hydrogen bonds and multipolar interactions, potentially leading to improved binding affinity.

Vectorial Exploration of Chemical Space: The rigid nature of the this compound ring provides a well-defined scaffold from which to explore the surrounding chemical space by adding substituents at various positions.

19F NMR Screening: The presence of fluorine allows for the use of 19F NMR spectroscopy as a sensitive and efficient primary screening method to detect fragment binding to the target protein. nih.gov

While specific examples of a complete FBDD campaign starting from a this compound fragment are not extensively documented in publicly available literature, the utility of fluorinated fragments, in general, is well-established. The principles of FBDD suggest that a fragment library containing this compound could be screened against a variety of biological targets. Hits identified from such a screen would then be validated and their binding modes determined. Subsequent optimization could involve growing the fragment by adding chemical functionality to exploit additional binding interactions or by linking it with another fragment that binds in a neighboring pocket.

The table below outlines the typical properties of fragments used in FBDD, for which this compound is a suitable candidate.

Table 2: Typical Properties of Molecular Fragments in FBDD

| Property | Typical Range | This compound |

|---|---|---|

| Molecular Weight (Da) | < 300 | 121.13 |

| cLogP | < 3 | 0.4 |

| Number of Hydrogen Bond Donors | ≤ 3 | 1 |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 |

Computational Chemistry and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are statistically derived and can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. For fluorinated piperidine (B6355638) derivatives, QSAR models can help to understand how the number and position of fluorine atoms, as well as other structural modifications, influence a compound's efficacy and selectivity for a particular biological target.

In a typical QSAR study involving fluorinated piperidines, a set of molecules with known biological activities would be used as a training set. A wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges on atoms, and molecular polarizability. The high electronegativity of fluorine in the 4,4-difluoropiperidine scaffold significantly impacts these properties.

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting how a molecule will behave in a biological system.

Topological indices: Numerical descriptors that represent the connectivity of atoms in a molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific electronic properties, influenced by the gem-difluoro group, are key determinants of activity. For instance, the model could show a correlation between the electrostatic potential around the fluorine atoms and the binding affinity to a target protein. Such a model would be invaluable for designing new derivatives with potentially enhanced activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogs

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | The two fluorine atoms create a strong dipole and alter the charge distribution across the piperidine ring. |

| Steric | Molecular Weight, Molar Volume, Surface Area | The fluorine atoms are relatively small but can influence the overall shape and accessibility of the molecule. |

| Hydrophobicity | LogP, Molar Refractivity | Fluorination generally increases lipophilicity, which affects membrane permeability and target engagement. |

| Topological | Wiener Index, Balaban Index | These descriptors capture the branching and connectivity of the molecular structure. |

This table is illustrative and based on general QSAR principles applied to similar structures.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov It is a powerful tool for studying reaction mechanisms, predicting reaction outcomes, and understanding the conformational preferences of molecules like fluorinated piperidines. d-nb.infonih.govresearchgate.net

For this compound, DFT calculations can provide deep insights into its chemical behavior. For example, DFT can be used to:

Determine the most stable conformation: The piperidine ring can exist in different chair and boat conformations. DFT calculations can determine the relative energies of these conformers and predict the most stable geometry. Studies on other fluorinated piperidines have shown that the presence of fluorine can lead to a preference for an axial conformation due to hyperconjugation and charge-dipole interactions, which can be accurately modeled by DFT. nih.govresearchgate.net

Elucidate reaction mechanisms: DFT can be used to map out the entire energy profile of a chemical reaction involving this compound. This includes identifying transition states, intermediates, and calculating activation energies. For instance, in the synthesis of derivatives of this compound, DFT could be used to predict the regioselectivity and stereoselectivity of a reaction.

Predict spectroscopic properties: DFT calculations can predict properties such as NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic absorption spectra. These predictions can be compared with experimental data to confirm the structure of a synthesized compound.

A DFT study on the conformational preferences of various fluorinated piperidines revealed that in addition to established delocalization forces like charge-dipole interactions and hyperconjugation, solvation and solvent polarity play a major role in stabilizing certain conformers. nih.govresearchgate.net Such computational investigations are crucial for understanding the behavior of these molecules in different environments.

Table 2: Hypothetical DFT-Calculated Properties of this compound Conformers

| Property | Axial F Conformer (Chair) | Equatorial F Conformer (Chair) |

| Relative Energy (kcal/mol) | 0 (Reference) | > 0 |

| Dipole Moment (Debye) | Lower | Higher |

| N-H Bond Length (Å) | ~1.01 | ~1.01 |

| C-F Bond Length (Å) | ~1.39 | ~1.39 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations. The preference for axial vs. equatorial fluorine in this compound would depend on a balance of steric and electronic effects.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. nih.gov These methods are central to structure-based drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the 3D structures of the ligand and the receptor (often from X-ray crystallography or NMR spectroscopy).

Sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Using a scoring function to estimate the binding affinity for each pose and rank them.

For a this compound derivative, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. The gem-difluoro group can influence binding in several ways: by altering the local electronics of the piperidine ring, by participating in non-covalent interactions (such as with backbone amides), and by modulating the pKa of the piperidine nitrogen, which in turn affects its ability to form salt bridges. acs.org

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time by solving Newton's equations of motion. This allows for:

Assessing the stability of the docked pose.

Observing conformational changes in both the ligand and the protein upon binding.

Calculating the binding free energy with higher accuracy than docking scoring functions.

Understanding the role of solvent molecules in the binding process.

MD simulations of a this compound derivative bound to its target could reveal how the fluorinated ring orients itself to optimize interactions within the binding pocket and how water molecules might mediate these interactions. nih.gov The unique properties of fluorine, including its ability to form specific non-covalent interactions and its impact on water networks, can be critical for binding affinity and selectivity. acs.orgnih.gov

Table 3: Key Parameters in Molecular Docking and Dynamics Simulations

| Simulation Type | Key Parameters and Outputs | Relevance to this compound Derivatives |

| Molecular Docking | Binding Affinity (Scoring Function), Binding Pose, Key Interactions (H-bonds, hydrophobic contacts) | Predicts the most likely binding mode and identifies key residues for interaction. The difluoro group can influence electrostatic and hydrophobic interactions. |

| Molecular Dynamics | Trajectory of Atomic Motion, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Binding Free Energy (e.g., MM/PBSA) | Assesses the stability of the binding pose over time and provides a more accurate estimation of binding affinity, accounting for flexibility and solvent effects. |

Advanced Analytical and Characterization Techniques in 4,4 Difluoropiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,4-Difluoropiperidine. It provides detailed information about the carbon-hydrogen framework and, critically, the fluorine environments.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally well-suited for analyzing fluorinated compounds due to several favorable nuclear properties. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to ¹H. wikipedia.orgslideshare.net A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, offering excellent signal dispersion and minimizing the likelihood of signal overlap, a common issue in ¹H NMR. wikipedia.orgslideshare.net

For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp signal. This signal will be split into a multiplet due to coupling with the adjacent protons on carbons C3 and C5. The chemical shift of this signal provides direct confirmation of the geminal difluoride environment within the aliphatic ring system.

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CH₂F | -200 to -220 |

| -CF₂- (as in this compound) | +80 to +140 |

| -CF₃ | +40 to +80 |

| Aromatic-F | +80 to +170 |

Proton (¹H) NMR spectroscopy complements ¹⁹F NMR by providing a detailed map of the hydrogen atoms in the molecule, confirming the integrity of the piperidine (B6355638) ring structure. The spectrum of this compound hydrochloride is consistent with its structure. chemicalbook.comleyan.com The symmetry of the ring results in two sets of chemically equivalent protons.